4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide
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Overview
Description
4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide is an organic compound with a complex structure that includes both amine and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide typically involves the condensation reaction between 4-amino-N,N-dimethylbenzamide and 4-dimethylaminobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-dimethylbenzamide
- 4-dimethylamino-N-[(3-nitrophenyl)methylideneamino]benzamide
- N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide
Uniqueness
4-amino-N-[(E)-(4-dimethylaminophenyl)methyleneamino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(2)15-9-3-12(4-10-15)11-18-19-16(21)13-5-7-14(17)8-6-13/h3-11H,17H2,1-2H3,(H,19,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGHJRYUCYMHR-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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